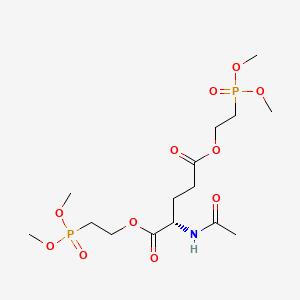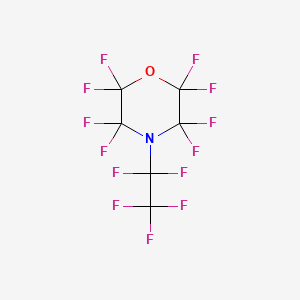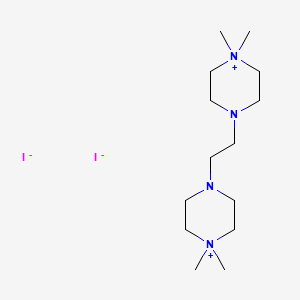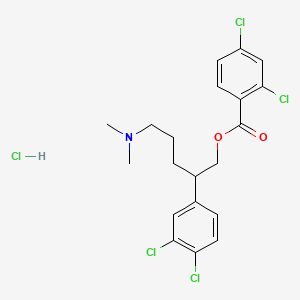
3-Pyridinesulfonamide, N-(3-(dimethylamino)propyl)-4-ethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinesulfonamide, N-(3-(dimethylamino)propyl)-4-ethoxy- is a chemical compound that belongs to the class of pyridinesulfonamides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinesulfonamide, N-(3-(dimethylamino)propyl)-4-ethoxy- typically involves the reaction of 3-pyridinesulfonamide with N-(3-(dimethylamino)propyl)-4-ethoxy-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinesulfonamide, N-(3-(dimethylamino)propyl)-4-ethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the ethoxy group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
3-Pyridinesulfonamide, N-(3-(dimethylamino)propyl)-4-ethoxy- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphoinositide 3-kinases (PI3K).
Medicine: Investigated for its anticancer properties, as it has shown activity against various cancer cell lines.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Pyridinesulfonamide, N-(3-(dimethylamino)propyl)-4-ethoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a PI3K inhibitor, the compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting cell proliferation and survival pathways. This makes it a potential candidate for anticancer therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Substituted pyridine-3-sulfonamides: These compounds share a similar core structure but differ in the substituents attached to the pyridine ring.
N-(phenylcarbamoyl)-3-pyridinesulfonamides: These compounds have a phenylcarbamoyl group instead of the dimethylamino propyl group.
Uniqueness
3-Pyridinesulfonamide, N-(3-(dimethylamino)propyl)-4-ethoxy- is unique due to its specific substituents, which confer distinct biological activities and chemical properties. Its ability to inhibit PI3K with high specificity and potency sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry.
Propriétés
Numéro CAS |
138761-23-6 |
|---|---|
Formule moléculaire |
C12H21N3O3S |
Poids moléculaire |
287.38 g/mol |
Nom IUPAC |
N-[3-(dimethylamino)propyl]-4-ethoxypyridine-3-sulfonamide |
InChI |
InChI=1S/C12H21N3O3S/c1-4-18-11-6-8-13-10-12(11)19(16,17)14-7-5-9-15(2)3/h6,8,10,14H,4-5,7,9H2,1-3H3 |
Clé InChI |
XEQAQHROLLRVFS-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=NC=C1)S(=O)(=O)NCCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



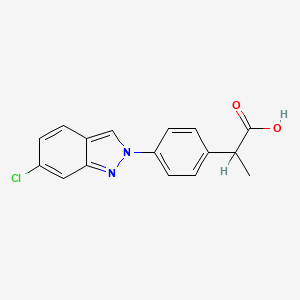
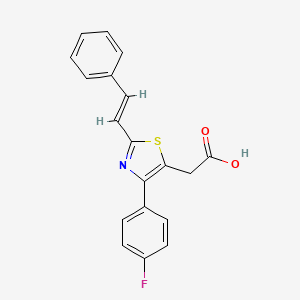
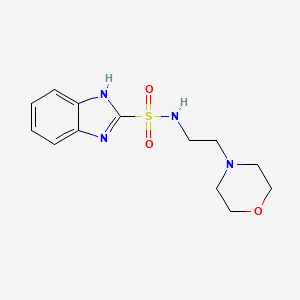
![2-[[4-[3-(4,5-Dichloro-2-methylphenyl)-4,5-dihydro-1h-pyrazol-1-yl]phenyl]sulphonyl]ethanol](/img/structure/B12717485.png)
